2-氨基-4'-甲基苯乙酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

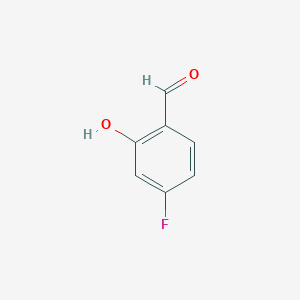

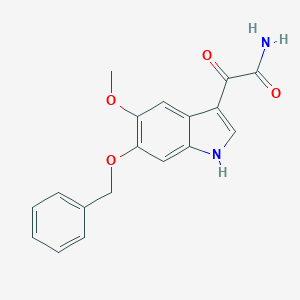

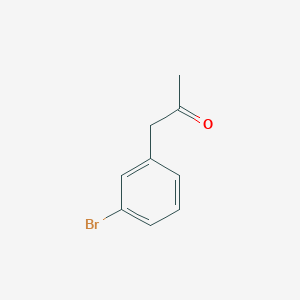

2-Amino-4'-methylacetophenone hydrochloride is a derivative of acetophenone, which is an aromatic compound with a methyl group substituted on the phenyl ring and an amino group on the side chain. While the specific compound of interest is not directly studied in the provided papers, related compounds such as 2'-aminoacetophenone have been investigated for their molecular interactions and potential in forming complexes with other molecules like water and neon .

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing 2-Amino-4'-methylacetophenone hydrochloride. For instance, 4-Choloro-2-hydroxyacetophenone was synthesized through a series of reactions including acetylation, methylation, and Fries rearrangement, achieving an overall yield of about 44% . Similarly, 4-Aminoacetophenone was synthesized from 4-hydroxyacetophenone through Williamson etherification, Smiles rearrangement, and hydrolysis, with a yield of 52.1% . These methods could potentially be adapted for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2'-aminoacetophenone has been analyzed using rotational spectroscopy, revealing a conformation determined by a resonance-assisted hydrogen bond (RAHB) between the carbonyl and amino groups, leading to a bicyclic-like aromatic structure . This information could be relevant to the structure of 2-Amino-4'-methylacetophenone hydrochloride, as the presence of similar functional groups may result in comparable intramolecular interactions.

Chemical Reactions Analysis

The reactivity of aminoacetophenones has been studied, showing that 2'-aminoacetophenone can undergo C-H/N-H coupling through electrochemical oxidation to form isatins . Additionally, the reaction of aminoacetophenones with thiophosgene has been explored, indicating that the product distribution depends on the concentration of hydrogen ions and reaction time . These studies suggest that 2-Amino-4'-methylacetophenone hydrochloride may also participate in various chemical reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 2-Amino-4'-methylacetophenone hydrochloride are not directly reported, the properties of similar compounds can provide some insights. For example, the crystal structure, thermal stability, and UV-Vis absorption of a synthesized compound related to aminoacetophenones were characterized, indicating the presence of intermolecular hydrogen bonds and providing details on the thermal behavior and light absorption characteristics . These findings could be extrapolated to predict the behavior of 2-Amino-4'-methylacetophenone hydrochloride under various conditions.

科学研究应用

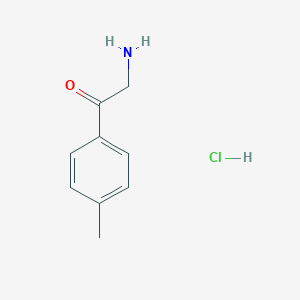

化学合成和表征2-氨基-4'-甲基苯乙酮盐酸盐在各种有机合成过程中作为前体,突显了它在化学反应中的多功能性。例如,它参与芳香醛和芳香胺的Mannich反应,导致Mannich碱的高产率形成,表明其在合成复杂有机化合物中的实用性(Yang Da, 2000)。此外,它被用于合成4-氯-2-羟基苯乙酮,展示了它在为进一步的化学转化创建中间体中的作用(Teng Da-wei, 2011)。

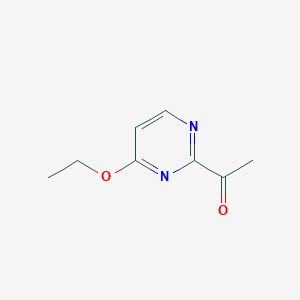

催化和化学反应研究表明氨基酸作为催化剂用于对m-甲基苯乙酮的烯醇化研究,2-氨基-4'-甲基苯乙酮盐酸盐可能在类似的催化过程中发挥作用,强调了该化学品在研究反应动力学和机制中的相关性(S. Malhotra, Dipika Jaspal, Arti Malviya, 2014)。

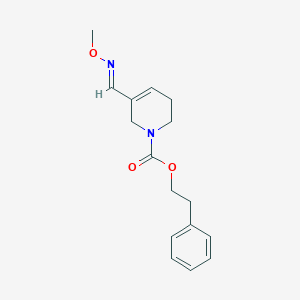

生物催化和酶学研究在生物催化中,酶修饰的功能用于催化苯乙酮衍生物,包括2-氨基-4'-甲基苯乙酮盐酸盐,展示了酶在改变底物特异性和增强有机合成催化效率方面的潜力,为酶设计和生物技术应用提供了见解(Botao Zhang, Rongzhen Zhang, Shanshan Wang, Yan Xu, 2011)。

分子相互作用和DNA研究该化合物还被牵涉到DNA相互作用研究中,相关化学结构衍生的新型席夫碱配体展示了结合DNA的能力。这表明在药物化学和药物设计中可能存在应用,通过了解分子水平上的相互作用可以开发新的治疗剂(Baris Kurt, H. Temel, Metin Atlan, S. Kaya, 2020)。

安全和危害

属性

IUPAC Name |

2-amino-1-(4-methylphenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWOUORJQZGRRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500068 |

Source

|

| Record name | 2-Amino-1-(4-methylphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4'-methylacetophenone hydrochloride | |

CAS RN |

5467-70-9 |

Source

|

| Record name | 5467-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-methylphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)

![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)